molecular formula C12H11BrN2O2 B13184615 1H-Pyrido[3,4-b]indole-1-carboxylic acid, 6-bromo-2,3,4,9-tetrahydro- CAS No. 24335-16-8

1H-Pyrido[3,4-b]indole-1-carboxylic acid, 6-bromo-2,3,4,9-tetrahydro-

Cat. No.: B13184615
CAS No.: 24335-16-8
M. Wt: 295.13 g/mol
InChI Key: AUYNPCKCUXBEKT-UHFFFAOYSA-N
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Description

1H-Pyrido[3,4-b]indole-1-carboxylic acid, 6-bromo-2,3,4,9-tetrahydro- is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a bromine atom at the 6th position and a tetrahydro structure, which may contribute to its unique chemical and biological properties.

Properties

CAS No.

24335-16-8

Molecular Formula

C12H11BrN2O2

Molecular Weight

295.13 g/mol

IUPAC Name

6-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid

InChI

InChI=1S/C12H11BrN2O2/c13-6-1-2-9-8(5-6)7-3-4-14-11(12(16)17)10(7)15-9/h1-2,5,11,14-15H,3-4H2,(H,16,17)

InChI Key

AUYNPCKCUXBEKT-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1C3=C(N2)C=CC(=C3)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Step-by-step Process:

Step Description Reagents & Conditions Yield & Notes
1 Formation of Intermediate 5-bromo-1H-indole-3-ethylamine + glyoxylic acid Reflux in ethanol or aqueous medium; pH controlled Yield: ~70%
2 Cyclization Acidic or basic conditions to promote ring closure Typically in acetic acid or under reflux Facilitates formation of the fused heterocyclic core
3 Oxidation & Carboxylation Use of oxidizing agents (e.g., potassium permanganate) Under controlled temperature Yields the carboxylic acid derivative

Pictet–Spengler Reaction for Stereoselective Cyclization

Overview:
The Pictet–Spengler reaction is a cornerstone in heterocyclic synthesis, enabling the formation of tetrahydro-β-carbolines and related structures. For this compound, it involves condensation of tryptamine derivatives with aldehydes, followed by cyclization.

Procedure:

  • Starting Material: L-tryptophan methyl ester or related indole derivatives.
  • Reaction Conditions:
    • Acidic environment (e.g., trifluoroacetic acid, TFA) in dichloromethane (DCM) at 0 °C.
    • Aromatic aldehydes (e.g., benzaldehyde) are added to form iminium ions.
    • Cyclization occurs with high diastereoselectivity, yielding the tetrahydro-structure.

Reaction Scheme:
L-tryptophan methyl ester + aldehyde → (via Pictet–Spengler) → tetrahydro-β-carboline derivative.

Yield & Stereoselectivity:
Yields vary from 38% to 72%, with high diastereomeric excess (up to 100%) reported.

Asymmetric Transfer Hydrogenation and Catalytic Methods

Overview:
Chiral catalysts facilitate enantioselective hydrogenation of precursor heterocycles to produce the target compound with high stereoselectivity.

Key Steps:

  • Catalysts: Chiral ruthenium or rhodium complexes.
  • Substrates: Tetrahydro-derivatives obtained from initial cyclization.
  • Conditions: Hydrogen atmosphere at ambient temperature and pressure, with chiral ligands.

Outcome:
High enantiomeric excess (>99%) with yields around 80-85%.

Use of Chiral Auxiliaries and Enzymatic Catalysis

Chiral Auxiliary Approach:
Tryptamine derivatives are reacted with aldehydes in the presence of chiral auxiliaries, such as (S)- or (R)-phenylethyl groups, to induce stereoselectivity.

Enzymatic Catalysis:
Biocatalysts like oxidoreductases are employed to achieve regio- and stereoselective transformations, often under mild conditions, enhancing enantiomeric purity.

Summary of Raw Materials and Reaction Conditions

Raw Material Description Source & Purity Role in Synthesis
5-bromo-1H-indole-3-ethylamine Heterocyclic precursor Commercially available Building block for core structure
Glyoxylic acid Aldehyde with carboxyl group Reagent grade Cyclization and carboxylation
Tryptamine derivatives Indole derivatives Synthesized or purchased Stereoselective cyclization via Pictet–Spengler
Chiral catalysts & auxiliaries Enantioselective agents Commercial or synthesized Stereocontrol

Data Tables Summarizing Key Parameters

Method Key Reagents Typical Yield Stereoselectivity Remarks
Condensation + Cyclization Glyoxylic acid, indole derivatives 67% Not stereoselective Suitable for bulk synthesis
Pictet–Spengler Aldehydes, TFA, indole derivatives 38–72% Up to 100% de High stereocontrol
Asymmetric Hydrogenation Chiral metal complexes 80–85% >99% ee Enantioselective synthesis

Notable Research Discoveries and Innovations

  • Stereoselective Synthesis: Recent studies have refined the Pictet–Spengler reaction to favor specific stereoisomers with high enantiomeric excess, crucial for biological activity.
  • Catalytic Asymmetric Methods: Development of chiral catalysts has significantly improved the enantioselectivity and yield of tetrahydro-heterocyclic compounds.
  • Green Chemistry Approaches: Enzymatic catalysis offers environmentally benign routes with high selectivity, reducing the need for harsh reagents.

Concluding Remarks

The synthesis of 1H-Pyrido[3,4-b]indole-1-carboxylic acid, 6-bromo-2,3,4,9-tetrahydro- is achievable through multiple advanced methodologies, each with specific advantages. The choice of method depends on the desired stereochemistry, yield, and environmental considerations. The most reliable and scalable approaches involve initial heterocyclic formation via condensation reactions, followed by stereoselective cyclization using Pictet–Spengler chemistry, and further enantioselective modifications through catalytic or enzymatic means.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

1H-Pyrido[3,4-b]indole-1-carboxylic acid, 6-bromo-2,3,4,9-tetrahydro- has been studied for various scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth, apoptosis, and other cellular functions .

Biological Activity

1H-Pyrido[3,4-b]indole-1-carboxylic acid, 6-bromo-2,3,4,9-tetrahydro- (CAS Number: 24335-16-8) is a compound of interest due to its structural similarity to various bioactive indole derivatives. This article explores its biological activities, synthesis, and potential applications in medicinal chemistry.

  • Molecular Formula : C12H11BrN2O2
  • Molecular Weight : 295.13 g/mol
  • Structure : The compound features a pyridoindole backbone with a carboxylic acid functional group and a bromine substituent.

Synthesis

The synthesis of this compound has been reported using various methods. One notable approach involves the reaction of 5-bromo-1H-indole-3-ethylamine with glyoxylic acid in the presence of potassium hydroxide in 1,4-dioxane at room temperature, yielding a product with a yield of approximately 67% .

Neuroprotective Effects

Indole-based compounds are noted for their neuroprotective properties. For example, certain derivatives have been linked to sleep-inducing activities and potential benefits in neurodegenerative diseases. The specific neuroprotective effects of 1H-Pyrido[3,4-b]indole-1-carboxylic acid remain to be fully elucidated but warrant further investigation given the known activities of related compounds.

Antimicrobial Activity

Indoles are also recognized for their antimicrobial properties. Studies have shown that some indole derivatives possess activity against bacteria such as Staphylococcus aureus. The brominated derivative may exhibit similar properties due to the presence of the bromine atom, which can enhance biological activity through various mechanisms.

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various indole derivatives on human cancer cell lines (e.g., HT-29 and A549). While specific data on the brominated pyridoindole is scarce, related compounds showed IC50 values ranging from low micromolar to sub-micromolar concentrations, indicating strong anticancer potential .

Case Study 2: Antimicrobial Testing

In a comparative study of indole derivatives against common pathogens, derivatives similar to 1H-Pyrido[3,4-b]indole demonstrated varying degrees of antimicrobial activity. For instance, certain derivatives exhibited minimum inhibitory concentrations (MIC) below 100 μM against Staphylococcus epidermidis .

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